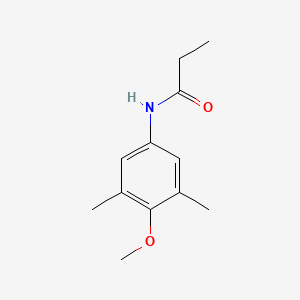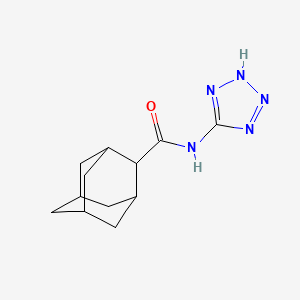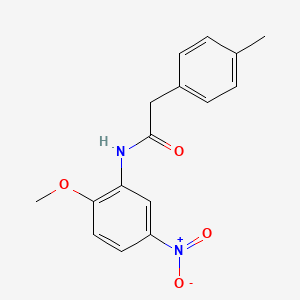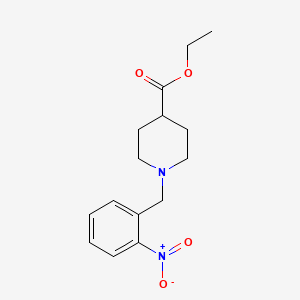
N-(4-methoxy-3,5-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3,5-dimethylphenyl)propanamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a synthetic compound that was first developed in the 1970s and was originally used to treat narcolepsy, a sleep disorder characterized by excessive daytime sleepiness. However, modafinil has since been found to have a range of other beneficial effects, including improving memory, increasing alertness, and enhancing decision-making abilities.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxy-3,5-dimethylphenyl)propanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil may also enhance the activity of certain brain regions involved in cognitive function, such as the prefrontal cortex.
Biochemical and Physiological Effects:
Modafinil has a range of biochemical and physiological effects. It has been found to increase wakefulness and alertness, improve memory and decision-making abilities, and reduce fatigue. Modafinil has also been found to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has a number of advantages for use in laboratory experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating the neurobiological basis of cognitive function. Modafinil is also relatively safe and well-tolerated, with few side effects. However, N-(4-methoxy-3,5-dimethylphenyl)propanamide can be expensive, and its effects may vary depending on the individual, making it important to carefully control for individual differences in experimental studies.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-methoxy-3,5-dimethylphenyl)propanamide. One area of interest is in understanding the long-term effects of N-(4-methoxy-3,5-dimethylphenyl)propanamide use, particularly in healthy individuals. Another area of interest is in investigating the potential use of N-(4-methoxy-3,5-dimethylphenyl)propanamide as a treatment for a range of neurological and psychiatric disorders. Finally, there is a need for further research into the mechanisms underlying the cognitive-enhancing effects of N-(4-methoxy-3,5-dimethylphenyl)propanamide, which could lead to the development of new and more effective cognitive-enhancing drugs.
Synthesemethoden
Modafinil is synthesized from the precursor compound, benzhydrylsulfinylacetamide. The synthesis of N-(4-methoxy-3,5-dimethylphenyl)propanamide involves a multi-step process that includes the condensation of benzhydryl chloride with thioacetamide, followed by oxidation with hydrogen peroxide to form benzhydrylsulfinylacetamide. This compound is then reacted with 4-methoxy-3,5-dimethylbenzoyl chloride to form N-(4-methoxy-3,5-dimethylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its potential as a cognitive enhancer. It has been found to improve cognitive function in a variety of settings, including in healthy individuals, individuals with sleep disorders, and individuals with neurological disorders such as Parkinson's disease and multiple sclerosis. Modafinil has also been studied for its potential as a treatment for depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-(4-methoxy-3,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-5-11(14)13-10-6-8(2)12(15-4)9(3)7-10/h6-7H,5H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWVOSZSOUMUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C(=C1)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5831548.png)


![N-(3-chloro-4-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831579.png)



![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)



